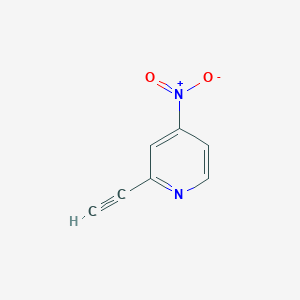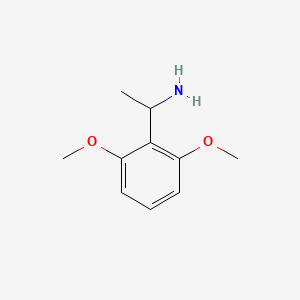
1-(2,6-Dimethoxyphenyl)ethanamine
Descripción general
Descripción
1-(2,6-Dimethoxyphenyl)ethanamine is an organic compound with the molecular formula C10H15NO2. It is a member of the phenethylamine class and is known for its structural similarity to other psychoactive substances. This compound is also referred to as 2C-H, a hallucinogenic drug that belongs to the 2C family of psychedelic phenethylamines.
Métodos De Preparación
The synthesis of 1-(2,6-Dimethoxyphenyl)ethanamine can be achieved through various synthetic routes. One common method involves the Friedel-Crafts reaction, where 1,4-dimethoxybenzene reacts with chloracetyl chloride to form alpha-chloro-2,5-dimethoxyacetophenone. This intermediate then undergoes a reaction with methenamine to yield alpha-amino-2,5-dimethoxyacetophenone, which is subsequently reduced to produce this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.
Análisis De Reacciones Químicas
1-(2,6-Dimethoxyphenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic ring positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
1-(2,6-Dimethoxyphenyl)ethanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenethylamine derivatives.
Biology: Studies on its interaction with various biological receptors, particularly serotonin receptors, are common.
Medicine: Research into its potential therapeutic effects and psychoactive properties.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing .
Mecanismo De Acción
The mechanism of action of 1-(2,6-Dimethoxyphenyl)ethanamine involves its interaction with serotonin receptors, particularly the 5-HT2A receptor. This interaction is responsible for its hallucinogenic effects. The compound may also bind to other serotonin receptors, such as 5-HT2C and 5-HT1A, as well as dopaminergic receptors, influencing cognitive and behavioral processes .
Comparación Con Compuestos Similares
1-(2,6-Dimethoxyphenyl)ethanamine is similar to other compounds in the phenethylamine class, such as:
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
N-(2-Methoxybenzyl)-2,5-dimethoxyphenethylamines (NBOMes): Synthetic derivatives with similar psychoactive properties. Compared to these compounds, this compound is unique due to its specific substitution pattern on the aromatic ring, which influences its pharmacological profile and receptor binding affinity.
Propiedades
IUPAC Name |
1-(2,6-dimethoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-7(11)10-8(12-2)5-4-6-9(10)13-3/h4-7H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFHNHLQMVBTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1OC)OC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




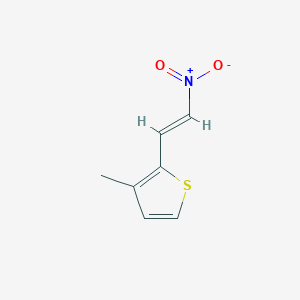


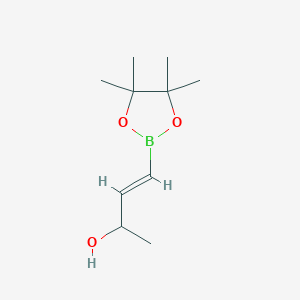
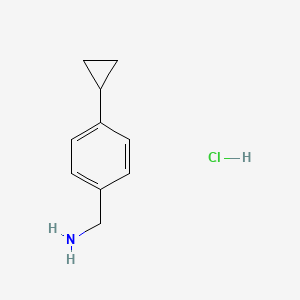
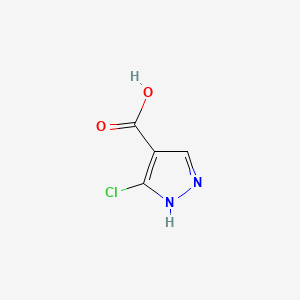

![methyl 6-bromo-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B3176876.png)
![5-Fluoro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B3176881.png)

